molecular formula C8H4Br2ClFO B1411058 4'-Bromo-3'-chloro-5'-fluorophenacyl bromide CAS No. 1805576-83-3

4'-Bromo-3'-chloro-5'-fluorophenacyl bromide

Cat. No. B1411058
CAS RN: 1805576-83-3
M. Wt: 330.37 g/mol
InChI Key: LQESRHMZCQDLSN-UHFFFAOYSA-N
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Description

4’-Bromo-3’-chloro-5’-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO and a molecular weight of 330.39 . It belongs to the class of phenacyl bromides.


Synthesis Analysis

The synthesis of phenacyl bromides, such as 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide, typically involves bromination of acetophenone in the presence of anhydrous aluminum chloride . The reaction is rapid and complete, with the bromine color disappearing rapidly . The crude phenacyl bromide obtained can be purified by recrystallization from methanol .


Molecular Structure Analysis

The molecular structure of 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide consists of a phenacyl group with bromo, chloro, and fluoro substituents . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Phenacyl bromides, including 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide, can undergo various chemical reactions. These include nucleophilic substitution reactions at the benzylic position . The exact reactions that 4’-Bromo-3’-chloro-5’-fluorophenacyl bromide can undergo would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Novel Compounds

4'-Bromo-3'-chloro-5'-fluorophenacyl bromide has been utilized in the synthesis of various novel compounds. For instance, its derivatives, such as 1,2,4-triazolo[3,4-b]thiazole, have been synthesized using multi-component reactions involving phosphorous oxychloride as the cyclizing agent. These compounds exhibit significant antimicrobial activity against bacterial and fungal strains (Bhat & Holla, 2004).

Development of Antitumor Agents

The chemical has been used in the development of antitumor agents. For example, a series of 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines have been synthesized and shown to exhibit antitumor activity, with some compounds demonstrating moderate to excellent growth inhibition against various cancer cell lines (Bhat, Poojary, Prasad, Naik, & Holla, 2009).

Fluorescence Turn-On Sensing of Ions

In the field of sensor technology, derivatives of 4'-Bromo-3'-chloro-5'-fluorophenacyl bromide have been used in the development of sensors for detecting ions. For instance, certain derivatives have shown potential in the fluorescence turn-on sensing of fluoride ions in water at sub-ppm concentrations (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).

Labeling of Proteins

The compound has applications in biochemistry, particularly in protein labeling. Fluorine-18 labeled derivatives of 4'-Bromo-3'-chloro-5'-fluorophenacyl bromide have been synthesized and used for the covalent attachment of fluorine-18 to proteins. This method provides a way to track proteins in the human body, which is useful in various diagnostic and therapeutic applications (Kilbourn, Dence, Welch, & Mathias, 1987).

properties

IUPAC Name

2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQESRHMZCQDLSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208419
Record name Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3'-chloro-5'-fluorophenacyl bromide

CAS RN

1805576-83-3
Record name Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805576-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(4-bromo-3-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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